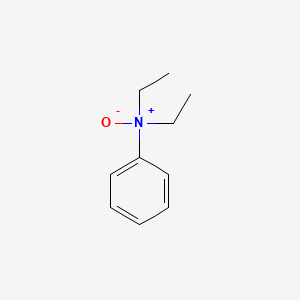
N,N-Diethylbenzenamine N-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethylbenzenamine N-oxide is an organic compound characterized by the presence of an N-oxide functional group attached to a diethylbenzenamine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: N,N-Diethylbenzenamine N-oxide can be synthesized through the oxidation of N,N-diethylbenzenamine. Common oxidizing agents used for this transformation include hydrogen peroxide, peracids such as meta-chloroperoxybenzoic acid, and sodium perborate. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, and can be carried out in various solvents such as methanol or acetic acid .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. Catalysts such as titanium silicalite can be employed to enhance the reaction rate and selectivity .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Diethylbenzenamine N-oxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized species.
Reduction: The N-oxide group can be reduced back to the corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, meta-chloroperoxybenzoic acid, sodium perborate.
Reduction: Catalytic hydrogenation or the use of reducing agents such as zinc and acetic acid.
Substitution: Electrophilic reagents such as halogens or nitrating agents.
Major Products:
Oxidation: Further oxidized derivatives.
Reduction: N,N-Diethylbenzenamine.
Substitution: Substituted N,N-Diethylbenzenamine N-oxides.
Aplicaciones Científicas De Investigación
N,N-Diethylbenzenamine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological systems, particularly in the study of enzyme-catalyzed reactions involving N-oxides.
Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of N,N-Diethylbenzenamine N-oxide involves its ability to undergo redox reactions. The N-oxide group can participate in electron transfer processes, making it a useful intermediate in various chemical transformations. In biological systems, it can be reduced by enzymes, leading to the release of active species that can interact with molecular targets .
Comparación Con Compuestos Similares
- N,N-Dimethylbenzenamine N-oxide
- N,N-Diethylbenzenamine
- N,N-Dimethylbenzenamine
Comparison: N,N-Diethylbenzenamine N-oxide is unique due to the presence of the N-oxide functional group, which imparts distinct chemical reactivity compared to its non-oxidized counterparts. The N-oxide group enhances its ability to participate in redox reactions and can influence its biological activity .
Propiedades
Número CAS |
826-42-6 |
|---|---|
Fórmula molecular |
C10H15NO |
Peso molecular |
165.23 g/mol |
Nombre IUPAC |
N,N-diethylbenzeneamine oxide |
InChI |
InChI=1S/C10H15NO/c1-3-11(12,4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
Clave InChI |
VHLGRKTXILMMPF-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CC)(C1=CC=CC=C1)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



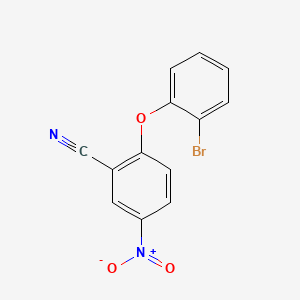

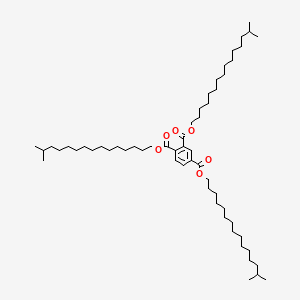

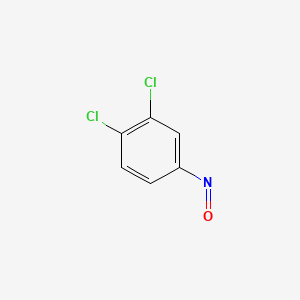
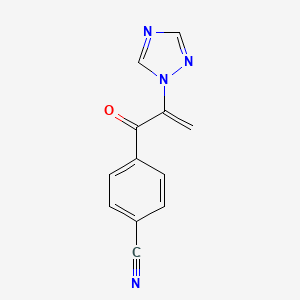
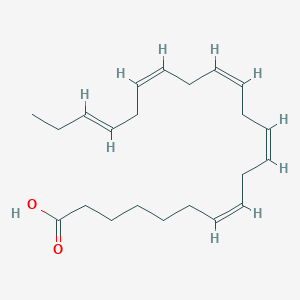

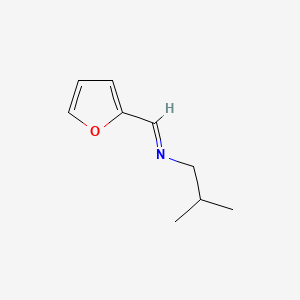
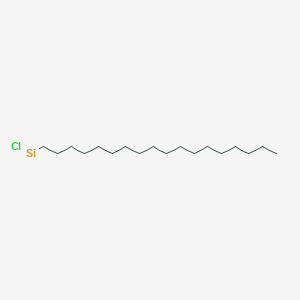
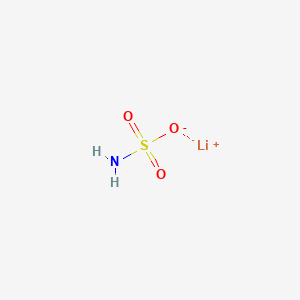
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)

